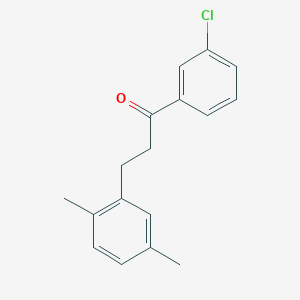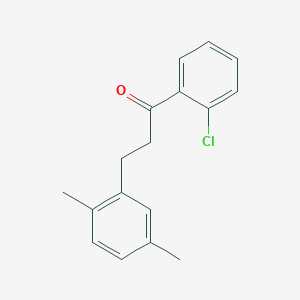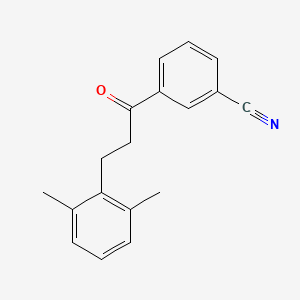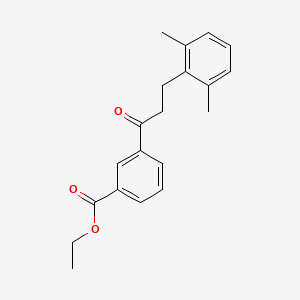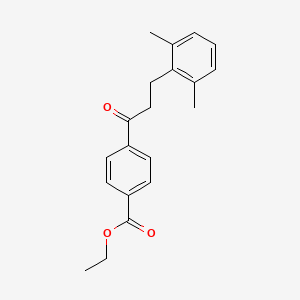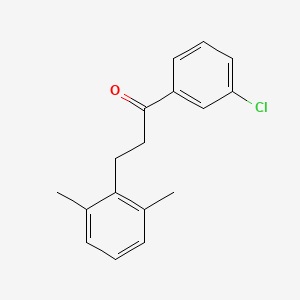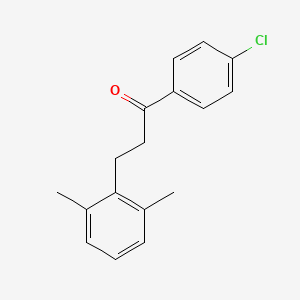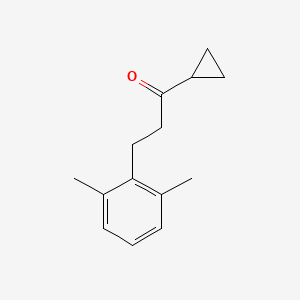
7-(5-Chloro-2-methoxyphenyl)-7-oxoheptanoic acid
Descripción general
Descripción
7-(5-Chloro-2-methoxyphenyl)-7-oxoheptanoic acid is a chemical compound that appears to be related to the field of organic synthesis and medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that could be relevant for understanding its properties and synthesis.
Synthesis Analysis
The synthesis of compounds related to 7-oxoheptanoic acid derivatives can be complex, involving multiple steps and possible isomerization. For instance, the synthesis of Methyl 7-Oxoheptanoate, a compound that shares a functional group with our compound of interest, has been achieved through various methods, including starting from cycloheptanone or from 1-methoxycycloheptene . These methods could potentially be adapted to include the 5-chloro-2-methoxyphenyl group to synthesize the target compound.
Molecular Structure Analysis
The molecular structure of this compound would include a 7-oxoheptanoic acid backbone with a 5-chloro-2-methoxyphenyl substituent. The presence of the methoxy and chloro substituents on the phenyl ring could influence the electronic properties of the molecule and potentially affect its reactivity and interactions with biological targets.
Chemical Reactions Analysis
The base-catalyzed isomerization of related compounds, such as 7-(methoxycarbonyl)-1,3,5-cycloheptatriene, indicates that the position of substituents can be altered under certain conditions, leading to the formation of isomers . This suggests that the synthesis of our target compound may need to be carefully controlled to prevent unwanted isomerization. Additionally, the specific hydrogen exchange observed in the study could be relevant for understanding the reactivity of the hydrogen atoms in the 7-oxoheptanoic acid moiety .
Physical and Chemical Properties Analysis
While the papers provided do not directly discuss the physical and chemical properties of this compound, we can infer that the compound would likely be a solid at room temperature, given the presence of the carboxylic acid group and the aromatic ring. The chloro and methoxy substituents would affect the compound's polarity, solubility, and possibly its melting point. The carboxylic acid group would contribute to the compound's acidity and potential for forming dimers or higher-order structures through hydrogen bonding.
Aplicaciones Científicas De Investigación
Role in Metabolic Syndrome and Food Preservation
Compounds like Chlorogenic acid, related to the chemical structure of interest, have been studied for their therapeutic potential in treating metabolic syndrome and their utility as food preservatives. Chlorogenic acid exhibits anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities, making it a potential nutraceutical for the prevention and treatment of metabolic syndrome. Additionally, its antimicrobial properties against a wide range of organisms and antioxidant activity, particularly against lipid oxidation, suggest its use as a natural food preservative, contributing to the preservation of food products (Jesús Santana-Gálvez et al., 2017).
Biotechnological Production and Environmental Impact
The biotechnological production of lactic acid from biomass presents an environmentally friendly route for producing hydroxycarboxylic acids like 7-(5-Chloro-2-methoxyphenyl)-7-oxoheptanoic acid. Lactic acid serves as a precursor for a variety of industrial chemicals, highlighting a sustainable approach to utilizing biomass for chemical production. This process underlines the potential for green chemistry applications, where biotechnological routes could provide an alternative to traditional chemical synthesis methods, contributing to the development of sustainable industrial practices (Chao Gao et al., 2011).
Safety and Hazards
The safety and hazards of a compound are important for handling and storage. For “(5-Chloro-2-methoxyphenyl)acetic Acid”, the safety information includes hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
7-(5-chloro-2-methoxyphenyl)-7-oxoheptanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO4/c1-19-13-8-7-10(15)9-11(13)12(16)5-3-2-4-6-14(17)18/h7-9H,2-6H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHHMPQMWDABAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)CCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




